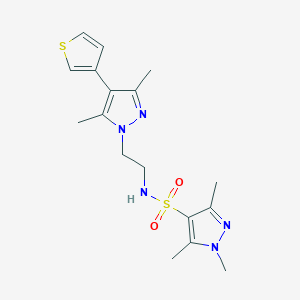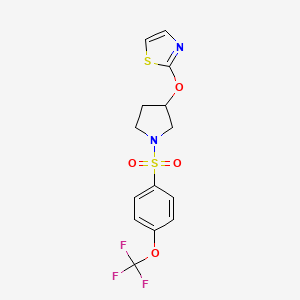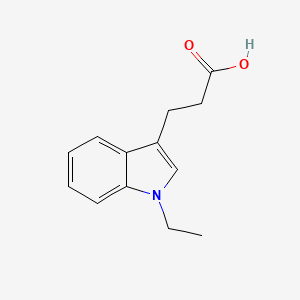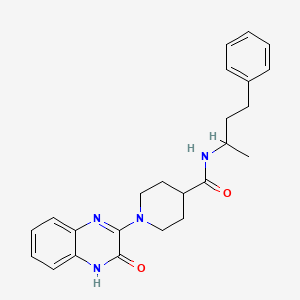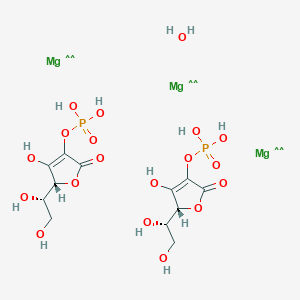
2-(dihydrogen phosphate)-L-ascorbic acid, dimagnesium salt hydrate
説明
科学的研究の応用
Antioxidant and Redox Activity
Vitamin C derivatives, including 2-(dihydrogen phosphate)-L-ascorbic acid, dimagnesium salt hydrate, are renowned for their potent antioxidant properties. These compounds play a crucial role in mitigating oxidative stress by neutralizing free radicals and reactive oxygen species (ROS). Studies highlight their effectiveness in reducing oxidative damage, which is pivotal in preventing cellular damage and aging, and in the management of various diseases, including neurodegenerative disorders (Michels & Frei, 2013). Furthermore, their redox activities are essential in the synthesis of several vital biomolecules and in the regulation of gene expression, signaling pathways, and immune response.
Role in Bone Health and Regeneration
Calcium and phosphate ions, closely related to the metabolism of Vitamin C derivatives, are fundamental in bone health and regeneration. Research indicates that these ions, in conjunction with Vitamin C, enhance the osteogenic differentiation of stem cells and promote bone healing and regeneration. The application of Vitamin C derivatives in tissue engineering and regenerative medicine, particularly in the development of biomaterials for bone repair, underscores its importance in orthopedics and dentistry (Carrodeguas & de Aza, 2010).
Cancer Research
Vitamin C derivatives exhibit selective cytotoxicity towards cancer cells, offering a therapeutic advantage by sparing healthy cells. This property is utilized in cancer research, where Vitamin C and its derivatives are explored for their potential to induce cancer cell apoptosis, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. The role of Vitamin C in modulating the tumor microenvironment, angiogenesis, and immune response to cancer is an area of active investigation, indicating its potential as an adjunctive cancer therapy (Panicker & Panicker, 2019).
Neuroprotective Effects
The neuroprotective effects of Vitamin C and its derivatives are critical in the prevention and treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. By combating oxidative stress, modulating neurotransmitter synthesis, and influencing neuronal signaling, Vitamin C derivatives contribute to neural health and are explored for their therapeutic potential in mitigating the progression of neurodegenerative conditions (Moretti, Fraga, & Rodrigues, 2017).
Skin Health and Cosmetology
In cosmetology and dermatology, Vitamin C derivatives are incorporated into formulations aimed at promoting skin health, due to their antioxidant properties, ability to stimulate collagen synthesis, and potential in photoprotection. These compounds aid in the prevention and treatment of skin aging, hyperpigmentation, and photo-induced damage, highlighting their significance in skin care products and therapeutic interventions (Capponi, Murri, & Pernice, 2021).
Safety and Hazards
将来の方向性
特性
InChI |
InChI=1S/2C6H9O9P.3Mg.H2O/c2*7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;;/h2*2,4,7-9H,1H2,(H2,11,12,13);;;;1H2/t2*2-,4+;;;;/m00..../s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAHLSPFUCDHOV-IXNKEUJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.O.[Mg].[Mg].[Mg] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.O.[Mg].[Mg].[Mg] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Mg3O19P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide](/img/structure/B2763413.png)
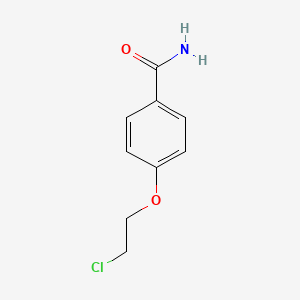

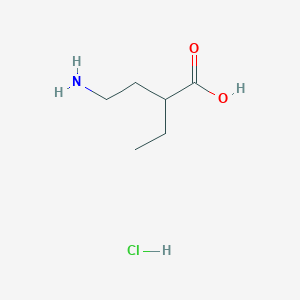
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2763417.png)
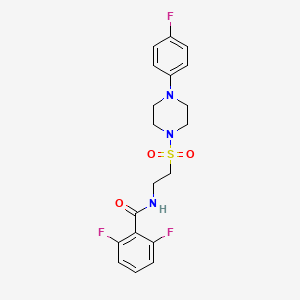

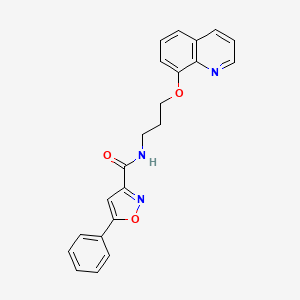
![5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester](/img/structure/B2763426.png)
![3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2763427.png)
